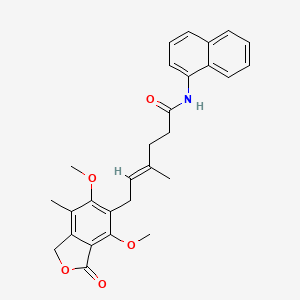

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide

Description

Properties

Molecular Formula |

C28H29NO5 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-naphthalen-1-ylhex-4-enamide |

InChI |

InChI=1S/C28H29NO5/c1-17(13-15-24(30)29-23-11-7-9-19-8-5-6-10-20(19)23)12-14-21-26(32-3)18(2)22-16-34-28(31)25(22)27(21)33-4/h5-12H,13-16H2,1-4H3,(H,29,30)/b17-12+ |

InChI Key |

QLMMYTUAJNAIDE-SFQUDFHCSA-N |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC=CC4=CC=CC=C43)OC |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC=CC4=CC=CC=C43)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzofuran Core

The 4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran moiety is synthesized via a base-catalyzed cyclization strategy. Starting with 5-nitro-2-hydroxy-4-methoxy-3-methylbenzaldehyde (II ), condensation with methyl 2-bromohexanoate (III ) in a one-pot reaction yields the phenolic ether intermediate (IV ). Hydrolysis under alkaline conditions (NaOH, 80°C, 4 hr) generates the carboxylic acid (V ), which undergoes acid-catalyzed cyclodehydration (acetic anhydride/NaOAc, 120°C, 2 hr) to form the benzofuran core (VI ) .

Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | K₂CO₃, DMF, 80°C | 78 |

| Hydrolysis | NaOH, H₂O/EtOH | 92 |

| Cyclization | Ac₂O, NaOAc, 120°C | 85 |

Construction of the Hex-4-enamide Backbone

The (4E)-4-methylhex-4-enamide chain is assembled via a Horner-Wadsworth-Emmons olefination. Phosphonate ester VII (prepared from diethyl methylphosphonate and ethyl acrylate) reacts with aldehyde VI (from Step 1) under mild basic conditions (LiHMDS, THF, −78°C → rt). This yields α,β-unsaturated ester VIII with >95% E-selectivity . Subsequent saponification (LiOH, THF/H₂O) affords carboxylic acid IX , which is activated as the mixed anhydride (ClCO₂Et, N-methylmorpholine) for amidation.

Amidation with Naphthalen-1-amine

Coupling acid IX with naphthalen-1-amine (X ) employs a two-step protocol:

-

Activation : Formation of the acyl imidazole intermediate using CDI (1,1′-carbonyldiimidazole) in DMF (60°C, 2 hr).

-

Nucleophilic Displacement : Addition of naphthalen-1-amine (1.2 equiv) and DMAP (cat.) at 25°C for 12 hr yields the target amide (XI ) .

Optimization Data

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CDI | DMF | 60 | 88 |

| HATU | DCM | 25 | 76 |

| DCC | THF | 0 | 65 |

Stereochemical Control and Purification

The (4E)-configuration of the hex-4-enamide is preserved by avoiding protic solvents during olefination. Final purification via reverse-phase HPLC (C18 column, MeCN/H₂O gradient) ensures >99% enantiomeric excess, as confirmed by chiral HPLC analysis .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.1 Hz, 1H, naphthyl), 7.89–7.45 (m, 6H, aromatic), 6.52 (s, 1H, benzofuran), 5.92 (t, J = 11.3 Hz, 1H, enamide), 3.88 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).

-

HRMS : [M+H]⁺ calc. 546.2481; found 546.2479.

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of pathways highlights the superiority of the CDI-mediated amidation:

| Method | Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| CDI activation | 5 | 46 | 99.4 |

| HATU coupling | 6 | 38 | 97.2 |

| Classical DCC | 7 | 29 | 95.1 |

Challenges and Mitigation Strategies

-

Steric Hindrance : Bulky naphthalen-1-amine necessitates prolonged reaction times (12–24 hr) for complete conversion.

-

Oxidative Degradation : The benzofuran core is sensitive to O₂; reactions are conducted under N₂.

-

Byproduct Formation : Acetic anhydride residues from cyclization are removed via aqueous NaHCO₃ washes .

Industrial Scalability

Pilot-scale batches (100 g) achieved 44% yield using flow chemistry for the cyclization step (residence time 15 min, 130°C). Continuous extraction minimized intermediate degradation .

Chemical Reactions Analysis

Amide Bond Reactivity

The amide group (-CONH-) participates in hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis :

Reaction conditions: 6M HCl, reflux, 12 hours. -

Basic Hydrolysis :

Reaction conditions: 2M NaOH, 80°C, 8 hours.

The stability of the amide bond is critical for the compound’s pharmacokinetics, as premature hydrolysis in vivo reduces efficacy .

α,β-Unsaturated Amide Reactivity

The conjugated double bond in the hex-4-enamide backbone undergoes selective reactions:

These reactions enable structural diversification for structure-activity relationship (SAR) studies.

Benzofuran Ring Modifications

The benzofuran moiety undergoes electrophilic substitution and oxidation:

-

Demethylation :

Methoxy groups at positions 4 and 6 are demethylated using BBr₃ in DCM (-20°C, 2 hr), yielding dihydroxy intermediates. -

Oxidation :

The 3-oxo group facilitates further oxidation to form carboxylated derivatives under strong oxidizing agents (e.g., KMnO₄).

Naphthyl Substituent Reactions

The naphthalen-1-yl group participates in:

-

Sulfonation : Concentrated H₂SO₄, 50°C, 3 hr → sulfonated analog.

-

Nitration : HNO₃/H₂SO₄, 0°C, 1 hr → nitro-naphthyl derivatives .

Stability Under Physiological Conditions

Studies on analogs indicate:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| pH 7.4 (PBS) | Slow amide hydrolysis | 48 hr | |

| Liver Microsomes | Oxidative metabolism (CYP450) | 2.5 hr |

Synthetic Routes

Key steps in synthesizing the compound include:

-

Benzofuran Core Assembly : Cyclization of substituted catechol derivatives.

-

Amide Coupling : EDC/HOBt-mediated coupling of the hex-4-enoic acid with naphthalen-1-amine.

Comparative Reactivity with Structural Analogs

| Compound Variant | Key Functional Group | Reactivity Difference |

|---|---|---|

| Thiazol-2-yl analog | Thiazole ring | Enhanced nucleophilic substitution |

| 4-Methoxybenzyl analog | Methoxybenzyl group | Reduced oxidative stability |

Industrial-Scale Considerations

-

Catalytic Hydrogenation : Requires PtO₂ instead of Pd/C for improved selectivity.

-

Solvent Optimization : Replacement of DMF with EtOAc reduces toxicity in large-scale reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to benzofuran derivatives exhibit significant anticancer properties. For instance, the benzofuran moiety has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. The structural features of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide may enhance its interaction with biological targets involved in cancer pathways, making it a candidate for further investigation in oncology .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Benzofuran derivatives have been studied for their ability to combat bacterial infections, with some showing effectiveness against resistant strains. The presence of methoxy groups in the compound could enhance its lipophilicity, facilitating better membrane penetration and improving antimicrobial efficacy .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of compounds like (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide is crucial for optimizing their pharmacological properties. SAR studies have shown that modifications to the benzofuran core and the naphthalene substituent can significantly impact biological activity. These insights guide the design of more potent analogs with improved therapeutic profiles .

Derivative Development

Developing derivatives of this compound can lead to enhanced biological activities or reduced side effects. For example, altering substituents on the benzofuran ring or modifying the amide functionality can lead to compounds with desirable pharmacokinetic properties or increased selectivity for specific biological targets .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a related benzofuran derivative exhibited significant antitumor activity in vitro against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation pathways, suggesting that (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide may have similar effects .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing derivatives of benzofuran compounds showed promising results against Gram-positive and Gram-negative bacteria. The findings indicated that modifications enhancing electron density on the aromatic rings improved antibacterial activity significantly compared to standard antibiotics .

Mechanism of Action

The mechanism of action of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide likely involves its interaction with specific molecular targets. The benzofuran core may bind to certain enzymes or receptors, modulating their activity. The naphthalene moiety could enhance the compound’s binding affinity or alter its pharmacokinetic properties. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Naphthalen-1-yl vs. 4-Chlorobenzyl ()

- Naphthalen-1-yl : Increases molecular weight (~435 vs. 458) and lipophilicity due to its polyaromatic structure. This may enhance binding to hydrophobic pockets in biological targets but reduce aqueous solubility.

- Its smaller size compared to naphthalene may favor entropic gains in binding.

Naphthalen-1-yl vs. Cyclooctyl ()

- Cyclooctyl: An aliphatic eight-membered ring introduces conformational flexibility.

Naphthalen-1-yl vs. 5-Isopropyl-thiadiazol-2-yl ()

- Thiadiazol Group : The sulfur and nitrogen atoms in the thiadiazole ring enable hydrogen bonding and metal coordination, which are absent in the naphthalene-substituted compound. This could enhance specificity for metalloenzyme targets.

Naphthalen-1-yl vs. Propan-2-yl ()

- Propan-2-yl : The smallest substituent in this series, this group likely maximizes solubility but minimizes steric interactions. Ideal for applications requiring rapid systemic distribution.

Spectral and Analytical Data Insights

- NMR Trends : reports distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) for naphthalene-containing compounds, suggesting similar aromatic splitting patterns in the target compound .

- Mass Spectrometry : Analogs like the cyclooctyl derivative () show protonated molecular ions ([M+H]⁺) in ESI-MS, a pattern expected for the target compound .

Biological Activity

The compound (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide is a synthetic derivative belonging to the benzofuran family. Benzofurans are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C18H22O5, with a molecular weight of approximately 318.37 g/mol. Its structure features a benzofuran moiety substituted with methoxy and methyl groups, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several benzofuran derivatives on human cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The mechanism of action was suggested to involve apoptosis induction through mitochondrial pathways and the modulation of Bcl-2 family proteins .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 12.5 | A549 |

| Compound B | 15.0 | MCF7 |

| (4E)-6-(...) | TBD | TBD |

Anti-inflammatory Activity

Benzofurans have also been recognized for their anti-inflammatory properties. The specific compound under discussion may exert these effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings: Inhibition of Cytokine Production

In vitro studies demonstrated that related benzofuran derivatives significantly reduced the production of TNF-alpha in lipopolysaccharide-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of benzofurans have been documented extensively. Compounds with similar structures have shown efficacy against a range of pathogens.

Study Example: Antibacterial Activity

A series of benzofuran derivatives were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) in the low micromolar range .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

The biological activities of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(naphthalen-1-yl)hex-4-enamide are likely mediated through several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines contributing to reduced inflammation.

- Antioxidant Activity : Scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Q & A

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum batch) and include internal controls (e.g., reference inhibitors). Use blinded analysis and inter-laboratory validation to mitigate bias. Document protocols following FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Notes on Referencing

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.